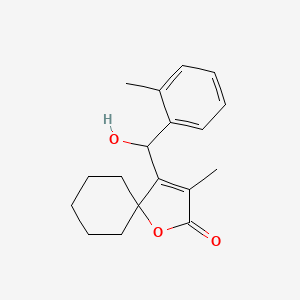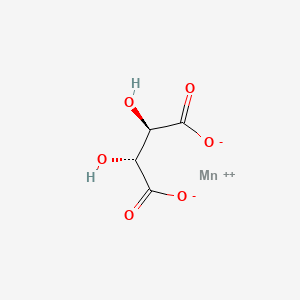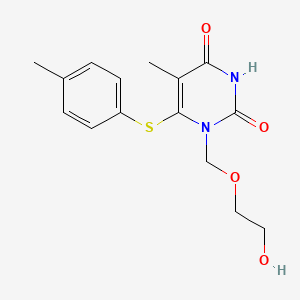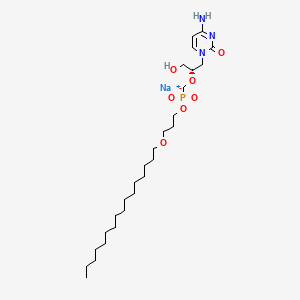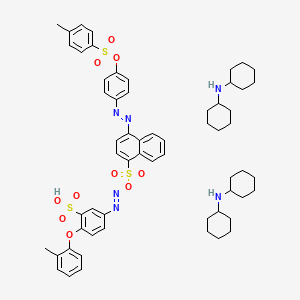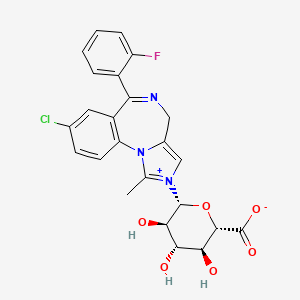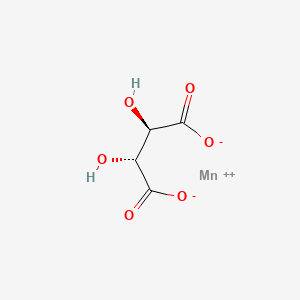
Manganese tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese tartrate is a coordination compound formed by the reaction of manganese ions with tartaric acid. This compound is known for its unique physical properties, including dielectric, ferroelectric, and piezoelectric characteristics. These properties make this compound valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese tartrate can be synthesized through a reactive crystallization strategy. This involves the reaction between aqueous solutions of manganese chloride and L-tartaric acid. The process is environmentally benign and offers high yield and purity .
Industrial Production Methods
In industrial settings, this compound is often produced using a gel phase technique. This method involves the diffusion of manganese ions through a silica gel impregnated with tartaric acid. The resulting crystals are characterized by their high purity and well-defined structure .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using potassium permanganate in an acidic medium.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur in the presence of ligands such as ammonia or hydroxide ions.
Major Products Formed
The major products formed from these reactions include manganese oxides and hydroxides, which have various applications in catalysis and material science .
Wissenschaftliche Forschungsanwendungen
Manganese tartrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-organic interactions.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of piezoelectric devices, transducers, and crystal oscillators due to its unique physical properties
Wirkmechanismus
The mechanism of action of manganese tartrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a cofactor for enzymes, influencing metabolic processes. In industrial applications, its piezoelectric properties are harnessed through the alignment of its crystal structure under an electric field .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron tartrate
- Nickel tartrate
- Cobalt tartrate
- Calcium tartrate
- Strontium tartrate
Uniqueness
Manganese tartrate stands out due to its unique combination of dielectric, ferroelectric, and piezoelectric properties. These characteristics make it particularly valuable in the production of advanced electronic devices and materials .
Eigenschaften
CAS-Nummer |
67952-42-5 |
|---|---|
Molekularformel |
C4H4MnO6 |
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioate;manganese(2+) |
InChI |
InChI=1S/C4H6O6.Mn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI-Schlüssel |
LAYZVIPDEOEIDY-ZVGUSBNCSA-L |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


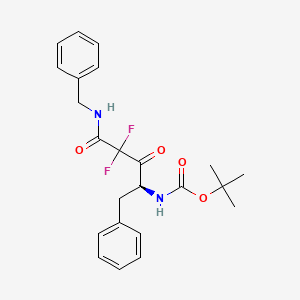
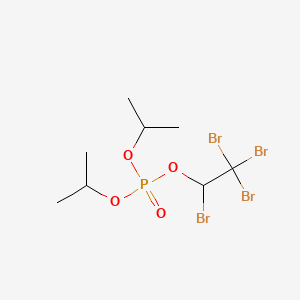
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
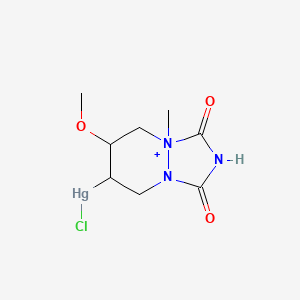
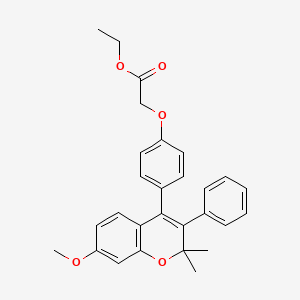
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
